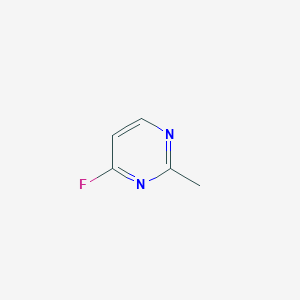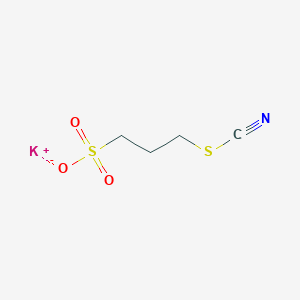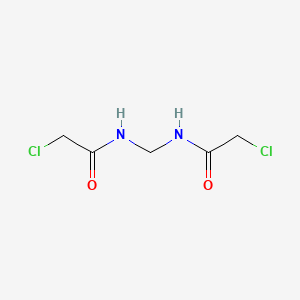
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate: is an organic compound with the molecular formula C5H9NaO4S. It is a sodium salt derivative of 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate typically involves the reaction of 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt. The reaction can be represented as follows:
3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid+NaOH→sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form the corresponding sulfinate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfinic acid groups into molecules.
- Acts as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for potential use in drug development due to its ability to modify biological molecules.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the formulation of certain types of polymers and resins.
Mécanisme D'action
The mechanism of action of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its sulfinic acid group.
Comparaison Avec Des Composés Similaires
- Sodium 3-methoxy-3-oxopropane-1-sulfinate
- Sodium 3-methyl-3-oxopropane-1-sulfinate
- Sodium 3-ethoxy-2-methyl-3-oxopropane-1-sulfinate
Comparison:
- Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and solubility.
- Compared to sodium 3-methoxy-3-oxopropane-1-sulfinate, the additional methyl group in this compound provides steric hindrance, affecting its chemical behavior.
- The ethoxy derivative, sodium 3-ethoxy-2-methyl-3-oxopropane-1-sulfinate, has different solubility and reactivity profiles due to the ethoxy group.
Propriétés
IUPAC Name |
sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJYIZBBVRTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)[O-])C(=O)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)





![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)





![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)

